(2R,3S)-2,4',7-trihydroxyisoflavanone
Description
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2R,3S)-2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H/t13-,15-/m1/s1 |
InChI Key |
YACUBWOKTPOMNW-UKRRQHHQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](OC3=C(C2=O)C=CC(=C3)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Role of 2-Hydroxyisoflavanone Synthase in Isoflavonoid Pathways
2-Hydroxyisoflavanone synthase (2-HIS), also termed isoflavone synthase (IFS), is a membrane-bound cytochrome P450 enzyme that catalyzes the conversion of (2S)-flavanones (e.g., liquiritigenin or naringenin) to (2R,3S)-2-hydroxyisoflavanones. The reaction involves two simultaneous transformations:
-
Aryl migration : The B-ring of the flavanone substrate shifts from C-2 to C-3.
-
Hydroxylation : A hydroxyl group is introduced at C-2, yielding the 2-hydroxyisoflavanone skeleton.
In Medicago truncatula, recombinant 2-HIS converts liquiritigenin (7,4'-dihydroxyflavanone) into (2R,3S)-2,7,4'-trihydroxyisoflavanone with strict stereospecificity. Structural studies reveal that the enzyme’s active site enforces substrate orientation through hydrophobic interactions (e.g., Phe363, Leu439) and hydrogen bonding (Asn117), ensuring correct aryl migration and hydroxylation.
Table 1: Enzymatic Preparation of (2R,3S)-2,4',7-Trihydroxyisoflavanone
In Vitro Reconstitution with Recombinant Enzymes
The instability of 2-hydroxyisoflavanones necessitates rapid processing. In vitro systems using recombinant 2-HIS expressed in yeast microsomes or Escherichia coli have been optimized for scalability. For example:
-
Yeast expression : Microsomes from Saccharomyces cerevisiae expressing M. truncatula 2-HIS produce 2,7,4'-trihydroxyisoflavanone at 0.8–1.2 μmol·mg⁻¹·min⁻¹.
-
Cofactor requirements : NADPH and molecular oxygen are essential for P450 activity.
Post-reaction, the product is stabilized by immediate dehydration using 2-hydroxyisoflavanone dehydratase (2-HID) or chemical agents (e.g., HCl). However, isolating the intermediate requires quenching the reaction at controlled pH (6.5–7.0) and low temperatures (4°C).
Chemical Synthesis Approaches
Biomimetic Aryl Migration and Hydroxylation
Chemical synthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone is challenging due to the need for stereochemical precision. Biomimetic strategies mirror the enzymatic pathway:
-
Flavanone precursor synthesis : Liquiritigenin is prepared via cyclization of chalcone intermediates.
-
Oxidative rearrangement : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces aryl migration and hydroxylation in flavanones, though yields are low (15–20%) and stereochemistry is poorly controlled.
Table 2: Chemical Synthesis Parameters
| Method | Reagents | Configuration | Yield (%) | Purity |
|---|---|---|---|---|
| DDQ oxidation | DDQ, CH₂Cl₂, 0°C | Racemic mixture | 15–20 | ≤80% |
| Acid-catalyzed rearrangement | HCl, MeOH, reflux | (2R,3S) + (2S,3R) | 10–18 | 70–75% |
Asymmetric Catalysis
Chiral catalysts (e.g., Jacobsen’s salen complexes) have been explored to enforce the (2R,3S) configuration. However, enantiomeric excess (ee) remains suboptimal (≤50%), and side reactions (e.g., epoxidation) complicate purification.
Structural and Mechanistic Insights Guiding Synthesis
Active Site Architecture of 2-HIS
The crystal structure of M. truncatula 2-HIS (PDB: 7T1Z) reveals a distorted heme-binding domain that positions liquiritigenin near the heme’s δ-meso edge. Key residues include:
-
Ser308 : Stabilizes the hydroxyl radical intermediate via hydrogen bonding.
-
Lys373 : Directs aryl migration by interacting with the 4'-OH group of the substrate.
Mutagenesis studies confirm that S308A abolishes activity, while K373T mutants produce 3-hydroxyflavanones without aryl migration .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone in laboratory settings?
- Methodological Answer : Synthesis optimization requires multi-factor experimental designs (e.g., varying reaction temperature, solvent polarity, and catalyst ratios) to enhance yield and purity. Post-synthesis purification via HPLC with UV detection at λ = 280 nm is critical for isolating enantiomerically pure forms. Characterization should include NMR (¹H, ¹³C) and mass spectrometry (ESI-QTOF-MS) to confirm stereochemistry and structural integrity .
Q. How is the structural characterization of (2R,3S)-2,4',7-trihydroxyisoflavanone performed to distinguish it from related isoflavanones?
- Methodological Answer : Differentiation relies on comparative spectral analysis. For example, the ¹H-NMR spectrum of (2R,3S)-2,4',7-trihydroxyisoflavanone exhibits distinct proton signals at δ 4.85 ppm (C-2 hydroxyl) and δ 6.75–7.25 ppm (aromatic protons), which differ from analogs like 6,7,4′-trihydroxyisoflavanone. Coupling these data with chiral chromatography (e.g., chiral HPLC) ensures stereochemical assignment .
Q. What enzymes are involved in the biosynthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone in legumes?
- Methodological Answer : The enzyme S-adenosyl-L-methionine:2,4',7-trihydroxyisoflavanone 4′-O-methyltransferase (EC 2.1.1.212) catalyzes the methylation of the 4′-hydroxy group, a key step in formononetin biosynthesis. Activity assays using radiolabeled SAM and LC-MS-based metabolite profiling are used to validate enzymatic specificity .
Advanced Research Questions
Q. What molecular interactions underlie the α-glucosidase inhibitory activity of (2R,3S)-2,4',7-trihydroxyisoflavanone?
- Methodological Answer : Ensemble docking studies reveal that the compound forms hydrogen bonds with catalytic residues (e.g., Asp571, His600) in α-glucosidase (PDB: 2QMJ). Pose-specific interactions (e.g., Trp441 and Arg598 in pose 9) correlate with binding energy (−8.2 kcal/mol). Validating these predictions requires competitive inhibition assays and site-directed mutagenesis of key residues .
Q. How can researchers address discrepancies between computational docking predictions and experimental binding data for (2R,3S)-2,4',7-trihydroxyisoflavanone?
- Methodological Answer : Discrepancies often arise from rigid docking assumptions. To resolve this, employ molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess ligand flexibility and protein conformational changes. Compare MD-derived binding free energies (MM-PBSA/GBSA) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies can enhance the regioselective methylation of (2R,3S)-2,4',7-trihydroxyisoflavanone for derivative synthesis?
- Methodological Answer : Use engineered methyltransferases (e.g., from Pisum sativum) with directed evolution to improve regioselectivity. Couple this with UHPLC-ESI-QTOF-MS to monitor methylation efficiency. Reaction conditions (pH 7.5–8.0, 30°C) and SAM cofactor recycling systems further optimize yield .
Q. How can researchers design stability studies for (2R,3S)-2,4',7-trihydroxyisoflavanone under physiological conditions?
- Methodological Answer : Assess stability by incubating the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C. Use LC-MS to quantify degradation products (e.g., demethylated or oxidized derivatives). Accelerated stability testing (40°C/75% RH) over 30 days predicts shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
